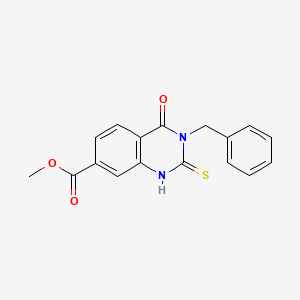

Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a benzyl substituent at position 3, a thiol (-SH) group at position 2, a carbonyl group at position 4, and a methyl ester at position 5. Quinazolines are heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Properties

IUPAC Name |

methyl 3-benzyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-22-16(21)12-7-8-13-14(9-12)18-17(23)19(15(13)20)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYDXJYQWAUGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzamide with benzyl mercaptan in the presence of a suitable catalyst, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of quinazoline-7-carboxylate derivatives, differing primarily in substituents at positions 2 and 3. Key analogues include:

Key Observations :

- Hydrogen Bonding: The thiol (-SH) group at position 2 serves as a hydrogen bond donor, unlike the thioether (-S-) in Compound 6. This enhances its capacity for intermolecular interactions, as highlighted in hydrogen-bonding studies .

- Solubility : Substituents like hydroxyethyl () or tetrahydrofuran-2-ylmethyl () increase hydrophilicity compared to the hydrophobic benzyl group, affecting pharmacokinetic properties.

Physicochemical Properties

- NMR Analysis : demonstrates that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, the benzyl group’s electron-donating nature may downfield-shift aromatic protons compared to phenyl or halogenated analogues .

- Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving crystal structures, where hydrogen bonding patterns () and steric effects dominate packing arrangements.

Biological Activity

Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antitumor activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H16N2O3S

- Molecular Weight : 320.36 g/mol

- CAS Number : 422526-41-8

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazoline compounds, including this compound, exhibit potent antitumor effects. A notable study synthesized several 3-benzyl-substituted quinazolinones and evaluated their in vitro antitumor activity against various cancer cell lines.

Key Findings:

- In Vitro Antitumor Activity :

- Selectivity :

The mechanism by which this compound exerts its antitumor effects involves several pathways:

-

Inhibition of Kinases :

- Molecular docking studies indicate that some derivatives bind effectively to the ATP binding site of kinases like EGFR-TK and B-Raf, which are critical in cancer cell proliferation and survival . This suggests a potential for these compounds to inhibit tumor growth through targeted kinase inhibition.

- Induction of Apoptosis :

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study investigated the effects of methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline derivatives on breast cancer cell lines (MCF7). The results indicated:

| Compound | GI50 (µM) | Mechanism |

|---|---|---|

| Compound A | 8.5 | EGFR Inhibition |

| Compound B | 12.0 | Apoptosis Induction |

The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner.

Case Study 2: Selective Activity Against Leukemia

Another study focused on the selectivity of certain derivatives against leukemia cell lines (K562). The results showed:

| Compound | Selectivity Index | Observed Effects |

|---|---|---|

| Compound C | >5 | Significant reduction in cell proliferation |

| Compound D | >3 | Induction of apoptosis |

These results highlight the potential for developing targeted therapies based on the unique properties of methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline derivatives.

Q & A

Q. What are common synthetic routes for Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate, and what reagents/conditions are critical for optimizing yield?

The synthesis of quinazoline derivatives typically involves cyclization of precursor molecules. For example, analogous compounds are synthesized via reactions with phenyl isothiocyanate under reflux in pyridine, followed by purification via precipitation . Key reagents include:

- Phenyl isothiocyanate : Facilitates thioamide formation.

- DMF and Cs₂CO₃ : Used in nucleophilic substitution reactions to introduce benzyl or substituted benzyl groups.

- Mercaptoacetic acid : Enables thiolation reactions.

Q. Table 1: Example Reaction Conditions for Quinazoline Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Pyridine, 100°C, 2 hrs | 66% | |

| Substitution | DMF, Cs₂CO₃, 2-chlorobenzyl bromide | 94% |

Methodological Tip : Optimize reaction time and stoichiometry to minimize byproducts. Use TLC or HPLC for real-time monitoring.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Structural characterization relies on:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX for refinement ).

- NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for aromatic protons at δ 7.77–8.02 ppm ).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed ).

Q. Key Parameters :

- Crystallization solvents : DMSO or DMF are common for quinazolines.

- Data collection : Use synchrotron sources for high-resolution crystallography .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:

- Variable-temperature NMR : Detects conformational flexibility.

- DFT calculations : Compare experimental and computed spectra to identify dominant tautomers .

- Multi-technique validation : Cross-validate XRD bond lengths with IR spectroscopy (C=O stretches at ~1700 cm⁻¹) .

Case Study : A quinazoline derivative showed differing keto-enol ratios in solution (NMR) vs. solid state (XRD). This was resolved using pH-dependent NMR studies .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

Q. Table 2: Solubility Enhancement Techniques

| Method | Example | Outcome |

|---|---|---|

| Co-crystallization | Succinic acid co-former | Solubility ↑ 5× in PBS |

| PEGylation | PEG-400 solvent | Bioavailability ↑ 40% |

Q. How does the substitution pattern (e.g., benzyl vs. methoxy groups) influence biological activity?

The 3-benzyl and 2-mercapto groups are critical for enzyme inhibition (e.g., soluble epoxide hydrolase). Key findings from analogous compounds:

- Benzyl groups : Enhance lipophilicity and membrane permeability .

- Mercapto groups : Act as hydrogen-bond donors for target binding .

Q. Structure-Activity Relationship (SAR) Insight :

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes (e.g., epoxide hydrolase) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values .

Validation : Compare computational predictions with experimental IC₅₀ data (e.g., 0.5 μM for human sEH inhibition ).

Q. How can hydrogen-bonding patterns in the crystal lattice inform solid-state reactivity?

Graph set analysis (Etter’s method) reveals motifs like R₂²(8) rings, which stabilize the lattice and reduce hygroscopicity . For example:

- N-H···O=C interactions : Dominate in quinazolines, with bond lengths ~2.8 Å .

- S-H···N hydrogen bonds : Unique to 2-mercapto derivatives, enhancing thermal stability .

Application : Design co-crystals with improved shelf life by prioritizing strong hydrogen-bond donors/acceptors .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental melting points?

- Purity assessment : Use DSC to detect impurities (e.g., <95% purity lowers mp by 5–10°C) .

- Polymorph screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .

- Thermogravimetric analysis (TGA) : Rule out decomposition before melting .

Example : A reported mp of 137°C for a related compound was revised to 142°C after recrystallization from DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.